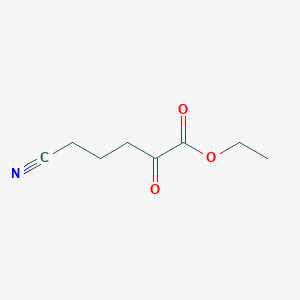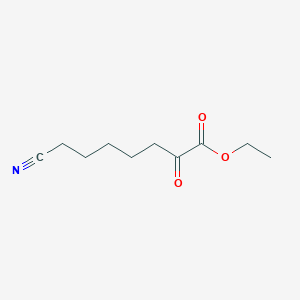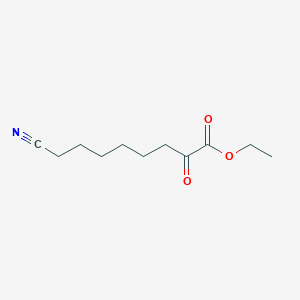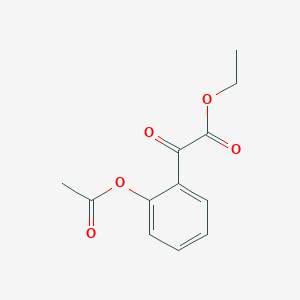
Ethyl 3-fluoro-2-methylbenzoylformate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-fluoro-2-methylbenzoylformate is a chemical compound with the molecular formula C11H11FO3 . It has a molecular weight of 210.20 . This compound is a solid in form .
Molecular Structure Analysis
The SMILES string of Ethyl 3-fluoro-2-methylbenzoylformate isCCOC(=O)C(=O)c1cccc(F)c1C . The InChI is 1S/C11H11FO3/c1-3-15-11(14)10(13)8-5-4-6-9(12)7(8)2/h4-6H,3H2,1-2H3 . Physical And Chemical Properties Analysis
Ethyl 3-fluoro-2-methylbenzoylformate is a solid compound . Its molecular weight is 210.20 .Applications De Recherche Scientifique
1. Synthesis and Transformation in Medicinal Chemistry
Ethyl 3-fluoro-2-methylbenzoylformate has been utilized in the synthesis of various chemical compounds with potential medicinal applications. For instance, it has played a role in the development of ofloxacin analogs, a group of antibiotics used to treat bacterial infections (Rádl et al., 1991). Additionally, it's been used in the creation of GPIIb/IIIa integrin antagonists, which have therapeutic potential in antithrombotic treatments (Hayashi et al., 1998).
2. Fluorescent Sensors and Imaging
Ethyl 3-fluoro-2-methylbenzoylformate has contributed to the development of fluorescent sensors for metal ions, like Al3+, which are important in various biochemical and medical applications. For example, it has been involved in creating sensors with applications in living cell imaging (Ye et al., 2014).
3. Organic Synthesis and Material Science
This compound has seen significant usage in the field of organic chemistry, particularly in the synthesis of complex organic molecules. For instance, it has been used in the synthesis of quinoline derivatives, which have applications in biochemistry and medicine (Aleksanyan & Hambardzumyan, 2013). Additionally, its use in the creation of liquid crystal materials demonstrates its versatility in material science (Yu, Chang, & Wu, 2007).
Safety And Hazards
Propriétés
IUPAC Name |
ethyl 2-(3-fluoro-2-methylphenyl)-2-oxoacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO3/c1-3-15-11(14)10(13)8-5-4-6-9(12)7(8)2/h4-6H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDDYQORCXOFUMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=C(C(=CC=C1)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-fluoro-2-methylbenzoylformate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














